molecular formula C23H30N2O4S B4834569 5-tert-butyl-2,3-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide

5-tert-butyl-2,3-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide

Cat. No.: B4834569
M. Wt: 430.6 g/mol
InChI Key: ZJTVHARAPPLVBB-UHFFFAOYSA-N
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Description

5-tert-butyl-2,3-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide is a complex organic compound with a unique structure that includes a tert-butyl group, dimethyl groups, a morpholine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-butyl-2,3-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide typically involves multiple steps, including the formation of the benzenesulfonamide core, introduction of the tert-butyl and dimethyl groups, and attachment of the morpholine ring. Common synthetic routes may involve:

    Formation of Benzenesulfonamide Core: This step often involves the reaction of a suitable benzene derivative with sulfonyl chloride under basic conditions to form the benzenesulfonamide core.

    Introduction of tert-Butyl and Dimethyl Groups: These groups can be introduced through alkylation reactions using tert-butyl halides and dimethyl halides in the presence of a strong base.

    Attachment of Morpholine Ring: The morpholine ring can be attached through a nucleophilic substitution reaction, where a suitable morpholine derivative reacts with the benzenesulfonamide core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

5-tert-butyl-2,3-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring or the morpholine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halides, alkylating agents, and nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.

Scientific Research Applications

5-tert-butyl-2,3-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 5-tert-butyl-2,3-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (4R,6R)-6- 2- 2-(4-fluorophenyl)-5-isopropyl-3-phenyl-4…: This compound shares the tert-butyl group and aromatic ring structure.

    Tris (4-tert-butyl-3-hydroxy-2,6-dimethylbenzyl) isocyanurate: This compound also contains tert-butyl and dimethyl groups.

Uniqueness

5-tert-butyl-2,3-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-tert-butyl-2,3-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-16-14-18(23(3,4)5)15-21(17(16)2)30(27,28)24-20-9-7-6-8-19(20)22(26)25-10-12-29-13-11-25/h6-9,14-15,24H,10-13H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJTVHARAPPLVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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